

Physicochemical properties of 2-(4-Chlorophenyl)butanenitrile

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Compound of Interest

Compound Name:	2-(4-Chlorophenyl)butanenitrile
CAS No.:	39066-10-9
Cat. No.:	B2603200

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An in-depth technical analysis of **2-(4-Chlorophenyl)butanenitrile** requires a rigorous examination of its physicochemical properties, synthetic pathways, and utility as a structural scaffold in medicinal chemistry. As a critical intermediate, its reactivity profile dictates the downstream synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.

Physicochemical Profiling & Structural Identification

2-(4-Chlorophenyl)butanenitrile is an α -aryl nitrile characterized by a butanenitrile backbone substituted with a 4-chlorophenyl group at the alpha position. The presence of the electron-withdrawing nitrile group and the para-chloro substituent significantly influences both the acidity of the α -proton and the overall lipophilicity of the molecule.

Table 1: Quantitative Physicochemical Data

Parameter	Specification
Chemical Name	2-(4-Chlorophenyl)butanenitrile
CAS Registry Number	39066-10-9
Molecular Formula	C ₁₀ H ₁₀ ClN
Molecular Weight	179.65 g/mol
InChI Key	CPOQXAYHQYYHHU-UHFFFAOYSA-N
Physical Form	Liquid (Colorless to pale yellow oil)
Storage Temperature	Room Temperature (RT)
Solubility Profile	Soluble in DCM, THF, Toluene; Insoluble in H ₂ O

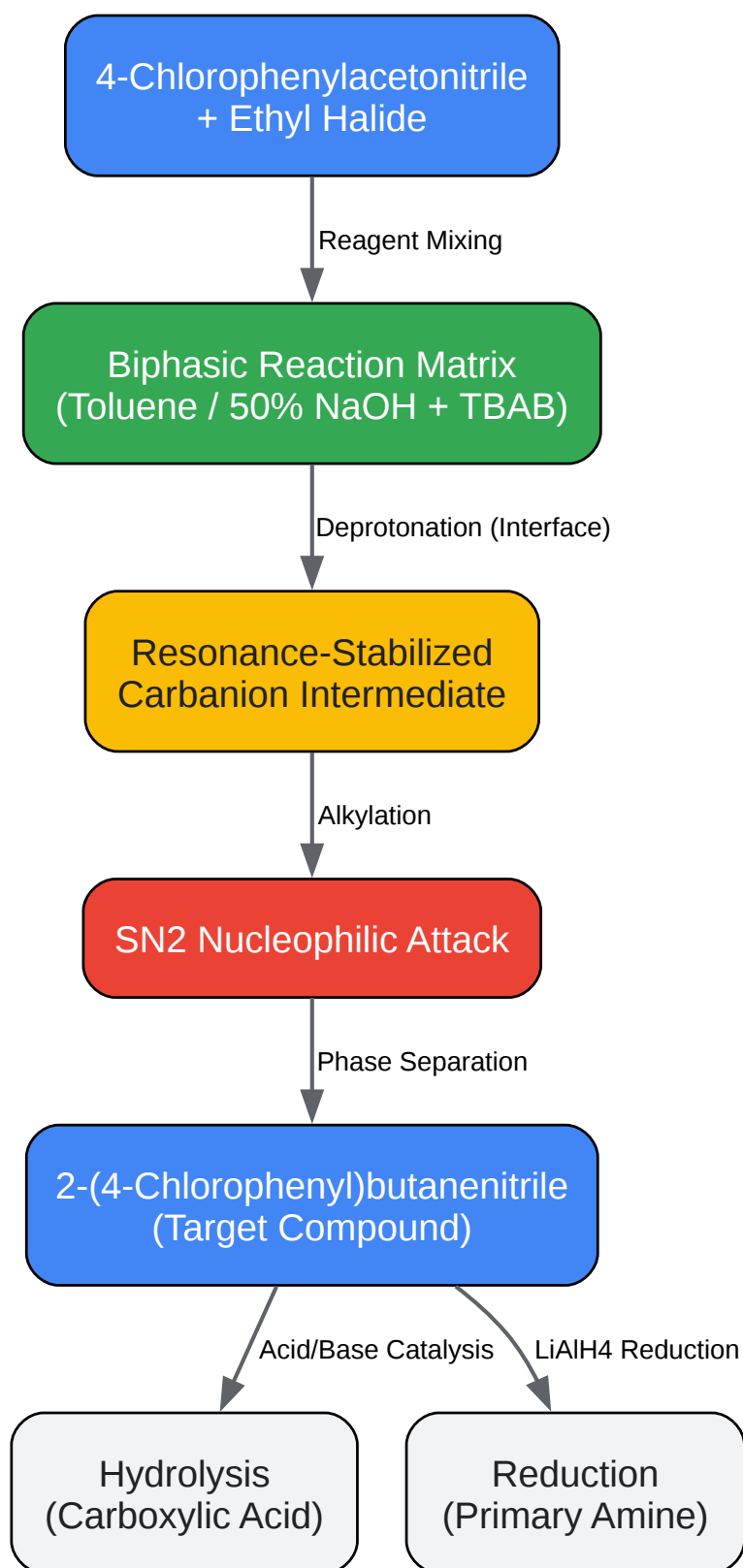
Data sourced from standardized chemical registries ([1]).

Mechanistic Pathways & Chemical Reactivity

The direct formation of the **2-(4-chlorophenyl)butanenitrile** scaffold is primarily accomplished through alkylative cyanation ([2]). The reactivity of this compound is characteristic of α -aryl nitriles, where the α -carbon serves as a highly reactive nucleophilic center once deprotonated.

The mechanism involves the deprotonation of the α -carbon of 4-chlorophenylacetonitrile to form a resonance-stabilized carbanion[3]. The negative charge is heavily delocalized across the nitrogen atom (forming a ketenimine-like resonance structure) and the aromatic ring. This intermediate then undergoes an S_N2 nucleophilic attack on an ethyl halide (e.g., ethyl bromide) to yield the target butanenitrile[3].

Beyond its synthesis, the nitrile group serves as a versatile functional handle. It can undergo acid- or base-catalyzed hydrolysis to form 2-(4-chlorophenyl)butanoic acid, or it can be reduced to yield the primary amine, 2-(4-chlorophenyl)butan-1-amine[3].



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Figure 1: Phase-transfer catalyzed synthesis workflow and downstream functionalization pathways.

Experimental Protocol: Phase-Transfer Catalyzed (PTC) Alkylation

To achieve high yields and prevent over-alkylation, the synthesis of **2-(4-Chlorophenyl)butanenitrile** is best executed using a Phase-Transfer Catalysis (PTC) methodology [3]. This protocol is designed as a self-validating system where phase separation inherently drives product purity.

Step 1: Biphasic Matrix Preparation

- Action: Dissolve 1.0 equivalent of 4-chlorophenylacetonitrile and 1.1 equivalents of ethyl bromide in toluene. Add an equal volume of 50% w/w aqueous NaOH.
- Causality: Toluene acts as the organic phase, isolating the organic reactants from the aqueous base. This biphasic separation prevents the strong base from directly hydrolyzing the ethyl bromide or causing competing E2 elimination, which would drastically reduce the yield in a homogenous polar solvent.

Step 2: Catalytic Deprotonation

- Action: Introduce a catalytic amount (0.05 eq) of tetrabutylammonium bromide (TBAB) under vigorous stirring.
- Causality: The lipophilic TBA⁺ cation forms an ion pair with the aqueous hydroxide ion, shuttling it across the phase boundary into the toluene layer. The resulting unsolvated "naked" hydroxide is highly basic in the non-polar environment, rapidly and selectively deprotonating the α -carbon of the nitrile to generate the active carbanion [3].

Step 3: S_N2 Alkylation & Thermal Control

- Action: Maintain the reaction at 40–45 °C. Monitor the reaction via TLC or GC-MS until the starting nitrile is completely consumed.

- Causality: Mild heating accelerates the S_N2 nucleophilic attack of the carbanion on ethyl bromide. The temperature is strictly kept near the boiling point of ethyl bromide (38.4 °C) to prevent reagent volatilization while ensuring kinetic completion of the carbon-carbon bond formation.

Step 4: Quenching and Purification

- Action: Quench the reaction with cold distilled water. Separate the organic layer, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Causality: The addition of water dilutes the NaOH, halting the reaction and dissolving the NaBr byproduct. Brine washing removes residual moisture from the toluene layer. The crude product can then be purified via vacuum distillation to yield the pure liquid nitrile.

Analytical Characterization Signatures

Verification of the synthesized **2-(4-Chlorophenyl)butanenitrile** relies on distinct spectroscopic signatures:

- FT-IR Spectroscopy: A characteristic sharp absorption band for the nitrile group (C≡N) stretching vibration is observed in the range of 2220-2260 cm⁻¹ [3]. Absorptions corresponding to C-H stretching of the alkyl groups and C=C stretching of the aromatic ring are also prominent.
- Mass Spectrometry (EI-MS): A molecular ion peak corresponding to the molecular weight of the compound (179.65 g/mol) is standard. Crucially, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a highly characteristic M+2 peak at m/z 181, confirming the retention of the chlorophenyl moiety [3].

Pharmaceutical & Agrochemical Scaffold Utility

Nitriles act as directing groups in C-H bond functionalization, participate in cycloaddition reactions, and serve as radical acceptors in cascade strategies [4]. This versatility cements the role of **2-(4-Chlorophenyl)butanenitrile** as a crucial intermediate in the synthesis of complex molecules [3].

In medicinal chemistry, the chlorophenyl moiety is a key structural feature utilized to enhance the lipophilicity and metabolic stability of a drug candidate. Compounds containing this scaffold have shown significant potential as antimicrobial and anticancer agents[5]. Furthermore, the structural similarity of compounds derived from this nitrile to pyrethroid insecticides highlights the profound utility of this class of molecules in modern agrochemical development[5].

References

- PubChem - National Institutes of Health (NIH). "Pyrimethamine and Chlorophenylacetonitrile Derivatives | CID 4993." National Center for Biotechnology Information. Available at:[[Link](#)]

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